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Compound of Interest

Compound Name: Carubicin Hydrochloride

Cat. No.: B1668586 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for key analogs of

Carubicin Hydrochloride, an anthracycline antibiotic with antitumor properties. By

synthesizing data from various clinical studies, this document offers an objective comparison of

the efficacy and safety profiles of Aclacinomycin, Idarubicin, Epirubicin, Amonafide, and

Batracylin. Detailed experimental protocols for fundamental assays and visualizations of

relevant signaling pathways are included to support further research and development in this

critical area of oncology.

Comparative Efficacy of Carubicin Hydrochloride
Analogs
The clinical efficacy of Carubicin Hydrochloride analogs varies across different cancer types

and treatment regimens. The following tables summarize key efficacy data from clinical trials,

focusing on metrics such as complete remission (CR) and overall response rate (ORR).

Table 1: Efficacy in Hematological Malignancies
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Analog Disease
Treatment
Regimen

N
Complete
Remission
(CR) Rate

Citation

Idarubicin

Acute

Myeloid

Leukemia

(AML)

Idarubicin +

Cytarabine
105 71% [1]

Daunorubicin

(Comparator)

Acute

Myeloid

Leukemia

(AML)

Daunorubicin

+ Cytarabine
113 58% [1]

Idarubicin

Acute

Myeloid

Leukemia

(AML)

Idarubicin +

Cytarabine
532 78.2% [2]

Daunorubicin

(Comparator)

Acute

Myeloid

Leukemia

(AML)

Daunorubicin

+ Cytarabine
525 77.5% [2]

Idarubicin

Acute

Myeloid

Leukemia

(AML)

Idarubicin +

Cytarabine
149 80.5% [3][4]

High-Dose

Daunorubicin

(Comparator)

Acute

Myeloid

Leukemia

(AML)

Daunorubicin

+ Cytarabine
150 74.7% [3][4]

Idarubicin

(High MDR1

Expression)

Acute

Myeloid

Leukemia

(AML)

Idarubicin +

Cytarabine
- 82.1% [1]

Daunorubicin

(High MDR1

Acute

Myeloid

Daunorubicin

+ Cytarabine

- 41.2% [1]
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Expression) Leukemia

(AML)

Table 2: Efficacy in Solid Tumors
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Analog Disease
Treatment
Regimen

N
Overall
Response
Rate (ORR)

Citation

Epirubicin

Metastatic

Breast

Cancer

Epirubicin +

Paclitaxel

(EP)

353 65% [5]

Epirubicin

Metastatic

Breast

Cancer

Epirubicin +

Cyclophosph

amide (EC)

352 55% [5]

Epirubicin

Metastatic

Breast

Cancer

Epirubicin +

Docetaxel

(ED)

120 47% [6]

Epirubicin

Metastatic

Breast

Cancer

Epirubicin +

Cyclophosph

amide (EC)

120 42% [6]

Epirubicin

HER2+

Breast

Cancer

(Neoadjuvant

)

Epirubicin +

Cyclophosph

amide +

Pyrotinib

37 97.3% [7]

Amonafide

Hormone-

Refractory

Prostate

Cancer

Amonafide

Monotherapy
43

12% (Partial

Response)
[8]

Batracylin

Advanced

Solid Tumors

and

Lymphomas

Batracylin

Monotherapy
31

No Objective

Responses
[9]

Aclacinomyci

n A

Advanced

Solid Tumors

Aclacinomyci

n A

Monotherapy

20
10% (Partial

Response)
[10]
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Comparative Safety Profiles
The therapeutic application of anthracyclines is often limited by their toxicity. This section

compares the safety profiles of Carubicin Hydrochloride analogs, focusing on Maximum

Tolerated Dose (MTD) and dose-limiting toxicities (DLTs) observed in Phase I clinical trials.

Table 3: Safety and Tolerability
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Analog
Phase I
Trial
Population

Maximum
Tolerated
Dose (MTD)
/
Recommen
ded Phase
II Dose

Dose-
Limiting
Toxicities
(DLTs)

Common
Adverse
Events

Citation

Aclacinomyci

n A

Advanced

Cancer

150 mg/m²

(total dose

over 5 days)

Myelosuppre

ssion (severe

at 30

mg/m²/day for

5 days)

Nausea,

vomiting,

minimal

alopecia

[11]

Aclacinomyci

n A

Advanced

Solid Tumors

Recommend

ed Phase II

Dose: 100

mg/m² (good-

risk), 80

mg/m² (poor-

risk) every 3

weeks

Myelosuppre

ssion

Nausea,

vomiting,

alopecia

(approx.

33%)

[12]

Amonafide

Hormone-

Refractory

Prostate

Cancer

225

mg/m²/day for

5 days

- (Phase II

data)

Leukopenia

(72%),

granulocytop

enia (32.6%),

thrombocytop

enia (44.2%)

[8]

Batracylin

Advanced

Solid Tumors

and

Lymphomas

Dose

escalation

stopped at

400 mg/day

Grade 1 and

2

hemorrhagic

cystitis

Lymphopenia [9]

Mechanisms of Action and Signaling Pathways
Carubicin Hydrochloride analogs primarily exert their cytotoxic effects through the inhibition

of topoisomerase II, leading to DNA damage and apoptosis. However, specific analogs may
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engage additional pathways.

Topoisomerase II Inhibition
Most anthracycline analogs, including Carubicin, function as topoisomerase II inhibitors. They

intercalate into DNA and stabilize the topoisomerase II-DNA complex, which prevents the re-

ligation of double-strand breaks. This leads to the accumulation of DNA damage and

subsequent cell death. Batracylin has been identified as a dual inhibitor of both topoisomerase

I and II.[13]

Amonafide-Induced E2F1-Dependent Apoptosis
Amonafide and its analogs can induce apoptosis through pathways independent of p53. In p53-

deficient cells, an amonafide analogue has been shown to cause DNA double-strand breaks,

leading to the activation of the ATM/ATR signaling pathway. This, in turn, upregulates E2F1,

which promotes apoptosis through the induction of p73 and Apaf-1.[14]

Amonafide Analog DNA Double-Strand Breaks ATM/ATR Activation E2F1 Upregulation p73 and Apaf-1 Induction Apoptosis

Click to download full resolution via product page

Amonafide-induced E2F1-dependent apoptotic pathway.

Batracylin and the DNA Damage Response
Batracylin acts as a dual inhibitor of topoisomerase I and II, leading to DNA single and double-

strand breaks. This damage activates the DNA Damage Response (DDR) pathway, a key

signaling cascade for maintaining genomic integrity. A critical event in this response is the

phosphorylation of the histone variant H2AX (to form γ-H2AX), which serves as a biomarker for

DNA damage.[13] The activation of kinases like ATM follows, initiating cell cycle checkpoints

and apoptosis if the damage is irreparable.
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Batracylin

Topoisomerase I/II

inhibits

DNA Strand Breaks

causes

DNA Damage Response (DDR) Activation

γ-H2AX Formation ATM Kinase Activation

Cell Cycle Arrest / Apoptosis

Click to download full resolution via product page

Batracylin-induced DNA Damage Response pathway.

Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication

and validation of findings.

Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
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Protocol:

Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for

24 hours.

Compound Treatment: Treat cells with varying concentrations of the Carubicin
Hydrochloride analog and incubate for the desired period (e.g., 48-72 hours).

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution

(e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals

and measure the absorbance at 570 nm using a microplate reader.[15][16]

Preparation Assay Analysis

Seed Cells in 96-well Plate Treat with Carubicin Analog Add MTT Reagent Incubate (4h, 37°C) Add Solubilization Solution Measure Absorbance (570 nm)

Cell Preparation Staining Analysis

Harvest and Wash Cells Resuspend in Binding Buffer Add Annexin V-FITC and PI Incubate (15 min, RT, Dark) Analyze by Flow Cytometry

Cell Preparation Staining Analysis

Harvest and Fix Cells in Ethanol Wash with PBS Treat with RNase A Stain with Propidium Iodide Analyze by Flow Cytometry

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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